molecular formula C11H17N3 B13312976 N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13312976
M. Wt: 191.27 g/mol
InChI Key: PLDNVLRILXXZCJ-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that combines a cyclohexene ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds in the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Various substituted amines

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is not well-documented. it is likely to interact with biological targets through its amine and pyrazole functional groups, which can form hydrogen bonds and other interactions with proteins and enzymes. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
  • N-(cyclohex-3-en-1-ylmethyl)-1-ethyl-1H-pyrazol-4-amine
  • N-(cyclohex-3-en-1-ylmethyl)hydroxylamine

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a cyclohexene ring and a pyrazole moiety, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H17N3/c1-14-8-7-11(13-14)12-9-10-5-3-2-4-6-10/h2-3,7-8,10H,4-6,9H2,1H3,(H,12,13)

InChI Key

PLDNVLRILXXZCJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2CCC=CC2

Origin of Product

United States

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